molecular formula C32H41N5O10 B13398076 N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid

N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid

Cat. No.: B13398076
M. Wt: 655.7 g/mol
InChI Key: MJGRJCMGMFLOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capromorelin tartrate is a selective ghrelin receptor agonist, primarily used in veterinary medicine to stimulate appetite and promote weight gain in cats and dogs. It mimics the action of ghrelin, a hormone that regulates appetite and food intake. Capromorelin tartrate is marketed under brand names such as Entyce and Elura .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capromorelin tartrate is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of capromorelin tartrate involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Capromorelin tartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Capromorelin tartrate has a wide range of scientific research applications, including:

Mechanism of Action

Capromorelin tartrate exerts its effects by binding to ghrelin receptors in the hypothalamus and pituitary gland. This binding stimulates the secretion of growth hormone and increases appetite. The activation of these receptors leads to the release of insulin-like growth factor 1 from the liver, which further promotes weight gain and muscle growth .

Comparison with Similar Compounds

Uniqueness: Capromorelin tartrate is unique due to its high selectivity for ghrelin receptors and its proven efficacy in veterinary applications. Its ability to stimulate both appetite and growth hormone secretion makes it a valuable tool in managing weight loss and promoting overall health in animals .

Properties

IUPAC Name

N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGRJCMGMFLOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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